An In-depth Technical Guide to the Physicochemical Properties of 4-Carboxy-9-acridanone
An In-depth Technical Guide to the Physicochemical Properties of 4-Carboxy-9-acridanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxy-9-acridanone is a heterocyclic compound belonging to the acridone family. Acridone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The planar structure of the acridone core allows it to intercalate with DNA, a mechanism that underpins much of its biological activity.[1][3] The addition of a carboxylic acid group at the 4-position modifies the molecule's physicochemical properties, influencing its solubility, ionization state, and potential for further chemical modification. This guide provides a comprehensive overview of the key physicochemical properties of 4-carboxy-9-acridanone, offering insights crucial for its application in research and drug development.
Molecular Structure and Identification
A thorough understanding of a compound begins with its fundamental structure and identifiers.
| Property | Value | Source |
| IUPAC Name | 9-oxo-10H-acridine-4-carboxylic acid | [4] |
| Molecular Formula | C₁₄H₉NO₃ | [4] |
| Molecular Weight | 239.23 g/mol | [4] |
| CAS Number | 24782-64-7 | [4] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | [4] |
Synthesis of 4-Carboxy-9-acridanone
The synthesis of 4-carboxy-9-acridanone and its derivatives is a critical aspect of its study and application. Several synthetic routes have been reported, often involving the condensation of an anthranilic acid derivative with a suitable aromatic partner, followed by cyclization.
A common approach involves the reaction of 2-chlorobenzoic acid with an appropriate aniline derivative, followed by a cyclization reaction to form the acridone core.[5][6] Modifications of this method, such as using microwave irradiation, have been developed to improve reaction times and yields.[6] Another strategy employs the condensation of an anthranilic acid with a phenol derivative.[7]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for acridone derivatives.
Caption: Generalized synthetic workflow for 4-carboxy-9-acridanone.
Spectroscopic Properties
Spectroscopic analysis is fundamental to confirming the structure and purity of 4-carboxy-9-acridanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of 9-acridone, the parent compound, shows characteristic signals for the aromatic protons, typically in the range of 6.5-8.5 ppm.[8] For 4-carboxy-9-acridanone, the specific chemical shifts of the aromatic protons will be influenced by the position of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum is also highly informative. A key feature of the 9-acridone scaffold is the carbonyl carbon, which typically resonates at a high chemical shift, around 190-200 ppm.[8] The aromatic carbons appear in the 110-160 ppm range.[8] The presence of the carboxylic acid group in 4-carboxy-9-acridanone will introduce an additional signal for the carboxyl carbon.
UV-Visible and Fluorescence Spectroscopy
The extended π-system of the acridone core gives rise to distinct UV-visible absorption and fluorescence properties.
-
UV-Vis Absorption: Acridone derivatives typically exhibit absorption maxima in the UV and visible regions. For instance, some derivatives show absorption peaks around 253 nm.[9]
-
Fluorescence Emission: Many acridone derivatives are highly fluorescent.[6] For example, 9-acridone-4-carboxylic acid has been reported to have excitation and emission maxima at 408 nm and 498.4 nm, respectively.[10] This fluorescence can be influenced by the solvent and pH.[11] The significant Stokes shift observed in some acridone derivatives is an advantageous property, reducing the likelihood of self-absorption.[9]
Physicochemical Properties
The physicochemical properties of 4-carboxy-9-acridanone are critical determinants of its behavior in biological systems and its suitability for various applications.
Solubility
The solubility of a compound is a crucial factor in its formulation and bioavailability. 4-Carboxy-9-acridanone has been reported to be soluble in HEPES buffer at pH 7.4.[12][13] The carboxylic acid group enhances its aqueous solubility, particularly at neutral to alkaline pH where it can deprotonate to form a more soluble carboxylate salt.
Acidity (pKa)
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[14]
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent.[14]
-
LogD (Distribution Coefficient): This is similar to LogP but takes into account the ionization of the compound at a specific pH. For an ionizable compound like 4-carboxy-9-acridanone, LogD is a more physiologically relevant measure of lipophilicity.[14]
The lipophilicity of 4-carboxy-9-acridanone can be experimentally determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) or the traditional shake-flask method.[15] Computational models can also predict LogP values.
Crystal Structure
The solid-state structure of 4-carboxy-9-acridanone has been determined by X-ray crystallography. It crystallizes in the monoclinic space group C2/c.[12] The unit cell dimensions are reported as a = 17.7608 (10) Å, b = 7.3009 (4) Å, and c = 16.7328 (9) Å, with α = 90º, β = 103.093 (4)º, and γ = 90º.[12] This structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.
Experimental Protocols
Determination of Lipophilicity (LogD) by RP-HPLC
Rationale: RP-HPLC provides a rapid and reliable method for estimating the lipophilicity of a compound by measuring its retention time on a nonpolar stationary phase. The retention time is correlated with the compound's partitioning behavior between the mobile and stationary phases.
Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of the test compound (4-carboxy-9-acridanone) and a series of reference compounds with known LogP values in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC System: Use a reversed-phase HPLC column (e.g., C18). The mobile phase should be a mixture of an aqueous buffer (at the desired pH for LogD determination) and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: Perform the analysis using isocratic elution (a constant mobile phase composition).
-
Data Acquisition: Inject the standard and test compound solutions and record their retention times.
-
Calculation:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).
-
Plot log k' of the reference compounds against their known LogP values to generate a calibration curve.
-
Determine the log k' of 4-carboxy-9-acridanone and use the calibration curve to calculate its LogD value at the specific pH of the mobile phase.
-
UV-Visible and Fluorescence Spectroscopy
Rationale: These techniques are used to determine the absorption and emission properties of the molecule, which are related to its electronic structure and can be used for quantification and studying interactions with other molecules.
Methodology:
-
Solution Preparation: Prepare a dilute solution of 4-carboxy-9-acridanone in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized to be within the linear range of the spectrophotometer.
-
UV-Visible Spectroscopy:
-
Use a UV-Visible spectrophotometer to scan the absorbance of the solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to one of the determined λ_max values.
-
Scan the emission spectrum over a higher wavelength range to determine the wavelength of maximum emission (λ_em).
-
To obtain the excitation spectrum, set the emission monochromator to the determined λ_em and scan the excitation wavelengths.
-
Applications in Research and Drug Development
The physicochemical properties of 4-carboxy-9-acridanone make it a versatile molecule with several potential applications:
-
Fluorescent Probe: Its fluorescent properties make it useful as a fluorescent dye for cell imaging and for the detection of specific antigens when conjugated to antibodies.[12][13] It has also been investigated as a fluorescent sensor for metal ions like Cr(III).[10]
-
Starting Material for Synthesis: The carboxylic acid group provides a reactive handle for the synthesis of a wide range of derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships.[3][16]
-
Anticancer and Antiviral Research: As a member of the acridone family, 4-carboxy-9-acridanone and its derivatives are of interest as potential anticancer and antiviral agents.[1][16] The physicochemical properties detailed in this guide are crucial for optimizing their ADME profiles and therapeutic efficacy.
Conclusion
4-Carboxy-9-acridanone is a compound with a rich set of physicochemical properties that are central to its potential applications in scientific research and drug development. A comprehensive understanding of its synthesis, spectroscopic characteristics, solubility, acidity, lipophilicity, and crystal structure is essential for researchers and scientists working with this molecule. The experimental protocols outlined provide a framework for the systematic characterization of this and similar compounds, enabling the rational design of new derivatives with improved biological activity and drug-like properties.
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